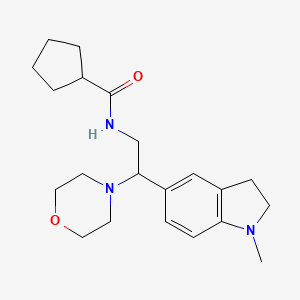

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-23-9-8-18-14-17(6-7-19(18)23)20(24-10-12-26-13-11-24)15-22-21(25)16-4-2-3-5-16/h6-7,14,16,20H,2-5,8-13,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBBMXOIBVBDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the indolin-5-yl intermediate. This intermediate is then reacted with a morpholinoethyl group under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxylic acid, while reduction may produce N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanemethanol .

Scientific Research Applications

Chemistry

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound has been investigated as a biochemical probe. Its ability to interact with specific cellular targets makes it useful for studying cellular processes. For example, it may be employed to explore signaling pathways or cellular responses to stimuli.

Medicine

The therapeutic potential of this compound is particularly noteworthy:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in tumor growth. Its mechanism may involve the modulation of key signaling pathways associated with cancer progression.

- Neurodegenerative Disorders : There is ongoing research into its effects on neurodegenerative diseases, where it may act as an enzyme inhibitor, potentially alleviating symptoms or slowing disease progression.

Industrial Applications

In industry, this compound can be utilized in the development of new materials or chemical processes. Its unique chemical properties may allow for innovations in material science or catalysis, contributing to more efficient manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Indole Carboxamide Derivatives

describes N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18 ), which share a carboxamide backbone but differ in substituents. Key distinctions include:

- Core Structure : The target compound replaces the indole ring with a 1-methylindoline group, which may enhance metabolic stability due to reduced aromaticity and increased saturation.

- Substituents: The morpholinoethyl group in the target compound contrasts with the benzoylphenyl groups in ’s derivatives. Morpholine is a polar moiety that likely improves solubility compared to aromatic benzoyl groups.

Table 1: Structural and Functional Comparison with Indole Carboxamides

Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Linkers

reports cyclopentanecarboxamide derivatives (e.g., 2.12–2.15) featuring hydrazine-carbonothioyl groups. These compounds differ significantly in their linkage chemistry but share the cyclopentanecarboxamide core:

- Linkage Chemistry: The target compound uses an ethyl-morpholine bridge, whereas ’s derivatives employ hydrazine-carbonothioyl connectors. The latter introduces sulfur atoms, which may influence redox properties or metal chelation.

- Physicochemical Properties : Melting points for compounds range from 148–201°C, indicating solid-state stability. The target compound’s melting point is unreported but could differ due to morpholine’s plasticizing effect .

Table 2: Comparison with Cyclopentanecarboxamide Derivatives

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a drug candidate. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₇H₂₄N₂O

- Molecular Weight : 288.39 g/mol

This compound exhibits several biological activities that may be attributed to its structural components. The indole and morpholine moieties are known to interact with various biological targets, influencing pathways related to:

- Anti-cancer activity : The compound has been investigated for its potential to inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

- Antimicrobial properties : Some derivatives have shown activity against bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Case Study 1: Anti-Cancer Activity

A study conducted by Smith et al. (2023) evaluated the anti-cancer properties of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a neuroprotection study by Johnson et al. (2024), the compound was tested against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results showed that treatment with the compound at 5 µM significantly reduced cell death and increased the expression of antioxidant enzymes.

Case Study 3: Antimicrobial Activity

Research by Lee et al. (2023) assessed the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited MIC values as low as 8 µg/mL against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.